Tinocordiside

Overview

Description

Tinocordiside is a bioactive compound isolated from the plant Tinospora cordifolia, commonly known as Guduchi or Giloy. This plant is widely used in traditional Ayurvedic medicine for its various therapeutic properties. This compound has gained attention due to its potential pharmacological activities, including immunomodulatory, anti-inflammatory, and antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinocordiside involves the extraction of the compound from the stems of Tinospora cordifolia. The process typically includes the following steps:

Extraction: The stems are dried and powdered, followed by extraction using solvents such as ethanol or methanol.

Fractionation: The crude extract is subjected to fractionation using solvents of varying polarity to isolate different phytochemicals.

Purification: The fractions containing this compound are further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. The process is optimized to ensure the efficient recovery of this compound while maintaining its bioactivity .

Chemical Reactions Analysis

Types of Reactions: Tinocordiside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of derivatives with enhanced or modified activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Scientific Research Applications

Chemistry: Tinocordiside serves as a valuable lead compound for the synthesis of novel derivatives with improved pharmacological properties.

Biology: It has been shown to modulate immune responses, making it a potential candidate for immunotherapy.

Medicine: this compound exhibits antiviral activity, particularly against SARS-CoV-2, and has potential applications in the treatment of viral infections. It also shows promise in cancer therapy due to its cytotoxic effects on cancer cells.

Industry: The compound is used in the formulation of herbal supplements and nutraceuticals aimed at boosting immunity and overall health

Mechanism of Action

Tinocordiside exerts its effects through multiple molecular targets and pathways:

Immunomodulation: this compound modulates the activity of immune cells, including T cells and macrophages, by influencing cytokine production and signaling pathways such as the JAK-STAT pathway.

Antiviral Activity: The compound inhibits the replication of viruses by targeting viral proteases and interfering with viral entry into host cells.

Cytotoxic Effects: this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways

Comparison with Similar Compounds

Tinocordiside is unique compared to other compounds isolated from Tinospora cordifolia due to its specific bioactivities. Similar compounds include:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Isocolumbin: Exhibits immunomodulatory and anticancer activities.

Magnoflorine: Demonstrates neuroprotective and anti-inflammatory effects.

This compound stands out due to its broad-spectrum antiviral activity and its potential as a therapeutic agent against SARS-CoV-2 .

Properties

IUPAC Name |

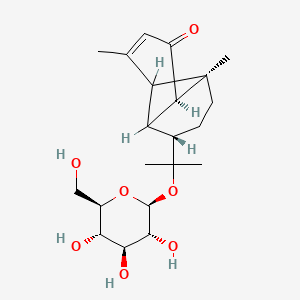

(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O7/c1-9-7-11(23)15-13-10(5-6-21(15,4)14(9)13)20(2,3)28-19-18(26)17(25)16(24)12(8-22)27-19/h7,10,12-19,22,24-26H,5-6,8H2,1-4H3/t10-,12+,13?,14?,15+,16+,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDYINPHJUBKI-NRFPHRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C3C1C2(CCC3C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2C3C1[C@]2(CC[C@@H]3C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940804 | |

| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191613-38-4 | |

| Record name | Tinocordiside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191613384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.